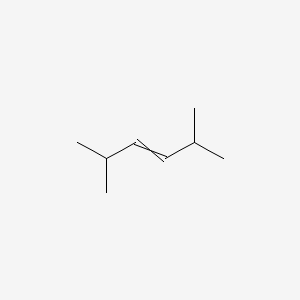

2,5-Dimethylhex-3-ene

説明

特性

CAS番号 |

15910-22-2 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC名 |

2,5-dimethylhex-3-ene |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3 |

InChIキー |

KNCMKWVOMRUHKZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C=CC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhex-3-ene is an eight-carbon branched alkene with the molecular formula C₈H₁₆. It exists as two geometric isomers, (Z)-2,5-dimethylhex-3-ene (cis) and (E)-2,5-dimethylhex-3-ene (trans). The presence of a carbon-carbon double bond makes it a reactive molecule and a useful intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on the (Z)-isomer, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The data primarily pertains to the (Z)-isomer unless otherwise specified.

Data Presentation: Physical and Chemical Properties of (Z)-2,5-Dimethylhex-3-ene

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| CAS Number | 10557-44-5[1] |

| IUPAC Name | (Z)-2,5-dimethylhex-3-ene[1] |

| Appearance | Colorless liquid[1] |

| Density | ~0.764 g/cm³[1] |

| Boiling Point | ~140-144 °C[1] |

| Melting Point | ~-82 °C[1] |

| Solubility | Soluble in most organic solvents such as ether, alcohol, and benzene.[1] |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | Standard liquid enthalpy of combustion (kJ/mol).[2] |

| Ideal gas heat capacity (Cp,gas) | Ideal gas heat capacity (J/mol×K).[2] |

| Dynamic viscosity (η) | Dynamic viscosity (Pa×s).[2] |

| Standard Gibbs free energy of formation (ΔfG°) | Standard Gibbs free energy of formation (kJ/mol).[2] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Enthalpy of formation at standard conditions (kJ/mol).[2] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | Enthalpy of fusion at standard conditions (kJ/mol).[2] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | Enthalpy of vaporization at standard conditions (kJ/mol).[2] |

| Ionization energy (IE) | Ionization energy (eV).[2] |

| Log10 of Water solubility in mol/l (log10WS) | Log10 of Water solubility in mol/l.[2] |

| Octanol/Water partition coefficient (logPoct/wat) | Octanol/Water partition coefficient.[2] |

Chemical Reactivity

As an alkene, this compound undergoes reactions characteristic of the carbon-carbon double bond. The primary reactions are electrophilic additions, where the electron-rich π-bond is attacked by an electrophile.

Key Reactions:

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation to yield 2,5-dimethylhexane.

-

Electrophilic Addition of Hydrogen Halides: Reaction with hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form a haloalkane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a vicinal dihalide.

-

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol.

-

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield smaller carbonyl compounds.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and characterization of this compound are provided below.

Synthesis of (Z)-2,5-Dimethylhex-3-ene via Lindlar Reduction

The stereoselective synthesis of the cis-alkene is achieved through the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst.

Materials:

-

2,5-Dimethyl-3-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (B57606) (optional catalyst poison)

-

Methanol (B129727) or hexane (B92381) (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in an appropriate solvent (e.g., methanol or hexane).

-

Add Lindlar's catalyst to the solution. A small amount of quinoline can be added to further enhance selectivity.[3]

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the alkyne is consumed and before the alkene is further reduced.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethyl-3-hexene.[3] Further purification can be achieved by distillation.

Catalytic Hydrogenation to 2,5-Dimethylhexane

This protocol describes the complete reduction of the double bond.

Materials:

-

(Z)-2,5-Dimethylhex-3-ene

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), solvent (10 mL), and 10% Pd/C (50 mg).[4]

-

Seal the flask with a rubber septum and start stirring.

-

Evacuate the flask using a vacuum pump until bubbling is observed, then introduce hydrogen gas via a balloon. Repeat this purge cycle three more times.[5]

-

Leave the reaction to stir under a hydrogen balloon atmosphere at room temperature for 30 minutes or until the reaction is complete (monitored by TLC or GC).[5]

-

Once the reaction is complete, carefully remove the hydrogen balloon and septum.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.[5]

-

Remove the solvent by rotary evaporation to yield the alkane product.[5]

Spectroscopic Analysis

NMR Sample Preparation (for a volatile liquid):

-

Ensure the sample of this compound is pure and dry.

-

For a standard 5 mm NMR tube, dissolve approximately 1-5 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

-

To remove any particulate matter, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[7]

FTIR Sample Preparation (for a neat liquid):

-

Place a small drop of the neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.

-

Mount the plates in the FTIR sample holder.

-

If the resulting spectrum shows overly intense absorption bands, the plates can be separated and one surface wiped clean before reassembling to create a thinner film.[8]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the liquid onto the ATR crystal.[9][10]

Gas Chromatography (GC) Analysis:

-

Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[11]

-

Transfer the sample to a 1.5 mL glass autosampler vial.[11]

-

Utilize a high-polarity capillary column (e.g., DB-WAXetr) for optimal separation of the cis and trans isomers.[11]

-

Employ an optimized temperature gradient program to achieve baseline separation of the isomers.[11]

-

The separated isomers can be identified by comparing their retention times to known standards or by using a mass spectrometer (MS) detector for mass analysis.

Visualizations

Synthesis and Reaction Pathway of (Z)-2,5-Dimethylhex-3-ene

The following diagram illustrates the synthesis of (Z)-2,5-Dimethylhex-3-ene from its corresponding alkyne and its subsequent hydrogenation.

Caption: Reaction scheme for the synthesis and hydrogenation of (Z)-2,5-Dimethylhex-3-ene.

References

- 1. benchchem.com [benchchem.com]

- 2. (Z)-2,5-Dimethylhex-3-ene (CAS 10557-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 6. organomation.com [organomation.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cis/Trans Isomerism of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerism in 2,5-Dimethylhex-3-ene. It details the structural differences, thermodynamic stability, and spectroscopic characteristics of the (Z)- and (E)-isomers. This document includes a summary of their physical properties, outlines experimental protocols for their synthesis and isomerization, and discusses methods for their separation and identification. The information presented is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development who may utilize substituted alkenes as intermediates or key structural motifs.

Introduction to Cis/Trans Isomerism in this compound

Geometric isomerism, specifically cis/trans (or (Z)/(E)) isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond. In the case of this compound, the substituents on the C3 and C4 carbons, an isopropyl group and a hydrogen atom on each, determine the isomeric form. The cis or (Z)-isomer has the isopropyl groups on the same side of the double bond, while the trans or (E)-isomer has them on opposite sides. This seemingly subtle structural difference leads to distinct physical, chemical, and spectroscopic properties. The steric hindrance between the bulky isopropyl groups in the cis-isomer is a key factor influencing its thermodynamic stability relative to the trans-isomer.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of the cis- and trans-isomers of this compound are summarized in the table below. These differences are critical for designing purification processes and for understanding the energetics of reactions involving these isomers.

| Property | cis-(Z)-2,5-Dimethylhex-3-ene | trans-(E)-2,5-Dimethylhex-3-ene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molar Mass | 112.21 g/mol | 112.21 g/mol |

| CAS Number | 10557-44-5[1] | 692-70-6[2] |

| Appearance | Colorless liquid[3] | Colorless liquid |

| Boiling Point | ~140-144 °C[3] | Not explicitly found, but expected to be slightly different from the cis-isomer. |

| Melting Point | ~ -82 °C[3] | Not explicitly found. |

| Density | 0.764 g/cm³[3] | Not explicitly found. |

| Refractive Index | 1.4040[3] | Not explicitly found. |

| Heat of Formation (liquid, ΔfH°liq) | -151.1 ± 1.8 kJ/mol[4] | -159.3 ± 1.5 kJ/mol |

| Heat of Formation (gas, ΔfH°gas) | -111.3 kJ/mol (calculated)[4] | -119.5 kJ/mol (calculated) |

Note: Some physical properties for the trans-isomer were not explicitly found in the search results but are expected to be similar to the cis-isomer with minor variations. The heats of formation for the gaseous state were calculated based on the liquid phase values and an estimated enthalpy of vaporization.

Thermodynamic Stability

The thermodynamic stability of alkene isomers can be compared by examining their heats of formation; a lower heat of formation indicates greater stability. For this compound, the trans-isomer has a more negative heat of formation than the cis-isomer, indicating that it is the more stable of the two. This is a common trend for disubstituted alkenes and is attributed to the steric strain between the bulky substituent groups when they are on the same side of the double bond in the cis-isomer.[5][6][7]

The difference in the heat of formation between the cis and trans isomers is approximately 8.2 kJ/mol in the liquid phase. This energy difference is a quantitative measure of the greater steric hindrance in the cis-isomer due to the proximity of the two isopropyl groups.

The relative stability can be visualized through a potential energy diagram.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound isomers is the dimerization of isobutene.[8][9] This reaction can be catalyzed under various conditions to yield a mixture of isomers.

Protocol: Dimerization of Isobutene

-

Reaction Setup: A high-pressure batch reactor is charged with a suitable solvent and a catalyst.

-

Reactants: Isobutene is introduced into the reactor. Co-feeding with H₂S has been shown to promote the formation of 2,5-dimethylhexenes.[8][9]

-

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 375 °C) and pressures (1.0 to 3.0 atm).[8][9] The molar ratio of isobutene to any co-catalyst is a critical parameter to optimize.

-

Work-up: After the reaction, the reactor is cooled, and the product mixture is collected. The catalyst is removed by filtration.

-

Purification: The resulting mixture of 2,5-dimethylhexene isomers and other byproducts can be separated by fractional distillation.

Stereoselective synthesis of the cis-isomer can be achieved by the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst such as Lindlar's catalyst.

Protocol: Stereoselective Synthesis of cis-2,5-Dimethylhex-3-ene

-

Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is suspended in a suitable solvent (e.g., methanol).

-

Reaction: 2,5-dimethyl-3-hexyne is added to the catalyst suspension. The reaction vessel is then flushed with hydrogen gas and maintained under a hydrogen atmosphere with vigorous stirring.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Work-up: Once the starting alkyne is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude cis-2,5-dimethyl-3-hexene.

-

Purification: The product can be further purified by distillation.

Isomerization

The isomerization of the cis-isomer to the more stable trans-isomer can be achieved through various methods, including acid catalysis or photochemical isomerization.

Protocol: Acid-Catalyzed Isomerization

-

Reaction Setup: cis-2,5-Dimethylhex-3-ene is dissolved in an inert solvent.

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is added to the solution.

-

Reaction: The mixture is stirred at a suitable temperature. The progress of the isomerization can be monitored by GC.

-

Work-up: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed, and the resulting mixture of cis- and trans-isomers can be separated by chromatography.

Separation

Due to their similar boiling points, the separation of cis- and trans-2,5-dimethylhex-3-ene by fractional distillation can be challenging. Gas chromatography is a more effective method for both analytical and preparative scale separations.[10][11]

Protocol: Gas Chromatography Separation

-

Column: A capillary column with a suitable stationary phase is used. Non-polar columns can separate based on boiling point differences, while more polar columns can offer selectivity based on the different dipole moments of the isomers.

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

-

Temperature Program: An optimized temperature program for the oven is crucial to achieve baseline separation of the two isomers.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis- and trans-isomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C3 and C4) are diagnostic. In the cis-isomer, these protons are expected to have a smaller coupling constant compared to the trans-isomer. The protons of the isopropyl groups will also exhibit different chemical shifts due to the different steric environments.

-

¹³C NMR: The chemical shifts of the vinylic carbons and the carbons of the isopropyl groups will differ between the two isomers. The steric compression in the cis-isomer can cause the signals of the isopropyl carbons to appear at a different chemical shift compared to the trans-isomer.

While specific spectral data with peak assignments for this compound were not found in the search results, general principles of NMR spectroscopy for alkenes can be applied for their identification.[12][13]

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the IR spectrum are characteristic of the substitution pattern around the double bond.

-

trans-isomer: Typically shows a strong absorption band in the region of 960-975 cm⁻¹.

-

cis-isomer: Usually exhibits a weaker absorption band around 675-730 cm⁻¹.

Vapor phase IR spectra are available in public databases for both isomers.[12][14][15]

Logical Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of this compound isomers.

Conclusion

The cis- and trans-isomers of this compound, while constitutionally identical, exhibit distinct properties due to their different spatial arrangements. The trans-isomer is thermodynamically more stable due to reduced steric hindrance. These differences are reflected in their physical properties and spectroscopic signatures. A thorough understanding of their synthesis, separation, and characterization, as outlined in this guide, is essential for their effective utilization in research and industrial applications.

References

- 1. CIS-2,5-DIMETHYL-3-HEXENE | 10557-44-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. (Z)-2,5-Dimethylhex-3-ene [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. vurup.sk [vurup.sk]

- 11. researchgate.net [researchgate.net]

- 12. (Z)-2,5-Dimethyl-3-hexene | C8H16 | CID 5462744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3E)-2,5-Dimethyl-3-hexene | C8H16 | CID 638067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Hexene, 2,5-dimethyl-, (E)- [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of (Z)-2,5-Dimethylhex-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for (Z)-2,5-Dimethylhex-3-ene (CAS Registry Number: 10557-44-5). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major spectroscopic techniques, and includes a visualization of the logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for (Z)-2,5-Dimethylhex-3-ene. Due to the limited availability of specific peak assignments and coupling constants in publicly accessible databases, predicted values and general ranges are provided based on typical spectroscopic behavior of similar olefinic structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.3 - 5.5 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| ~ 2.2 - 2.4 | Multiplet | 2H | Methine Protons (-CH(CH₃)₂) |

| ~ 0.9 - 1.0 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 130 - 135 | Olefinic Carbons (-CH=CH-) |

| ~ 30 - 35 | Methine Carbons (-CH(CH₃)₂) |

| ~ 20 - 25 | Methyl Carbons (-CH(CH₃)₂) |

Table 3: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of (Z)-2,5-Dimethylhex-3-ene is available through the NIST WebBook.[1] Key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3000-2850 | C-H stretch (alkane) |

| ~ 1650 | C=C stretch (alkene, weak for symmetrical cis-alkenes) |

| ~ 1465 | C-H bend (alkane) |

| ~ 725 | =C-H bend (cis-alkene) |

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize (Z)-2,5-Dimethylhex-3-ene. These protocols are based on standard practices for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or equivalent.[3]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (Z)-2,5-Dimethylhex-3-ene.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-150 ppm

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and report the chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Vapor Phase): [3]

-

Inject a small amount of the volatile liquid (Z)-2,5-Dimethylhex-3-ene into a heated gas cell.

-

Ensure the cell is properly sealed and placed in the spectrometer's sample compartment.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty gas cell should be recorded as the background.

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands and report their wavenumbers (in cm⁻¹) and relative intensities (strong, medium, weak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

-

Scan Rate: 1-2 scans/second

Data Processing:

-

Identify the peak corresponding to (Z)-2,5-Dimethylhex-3-ene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Report the mass-to-charge ratio (m/z) and relative abundance of the significant peaks.

-

Propose structures for the observed fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (Z)-2,5-Dimethylhex-3-ene.

Caption: Logical workflow for the spectroscopic analysis of (Z)-2,5-Dimethylhex-3-ene.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 2,5-dimethylhex-3-ene. This document details the experimentally observed chemical shifts and coupling constants, outlines a standard protocol for data acquisition, and presents visual aids to correlate the spectral data with the molecular structures.

Introduction

This compound is a symmetrically substituted alkene that can exist as two geometric isomers: (E)-2,5-dimethylhex-3-ene and (Z)-2,5-dimethylhex-3-ene. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of such isomers. The distinct spatial arrangement of the substituents relative to the double bond in the (E) and (Z) forms gives rise to characteristic differences in their 1H and 13C NMR spectra. This guide serves as a detailed reference for the interpretation of these spectra.

Molecular Structures and NMR Assignments

The chemical structure of this compound features a central carbon-carbon double bond with isopropyl groups at either end. Due to the symmetry of the molecule, the number of unique signals in both the 1H and 13C NMR spectra is simplified.

(E)-2,5-Dimethylhex-3-ene

In the (E)-isomer, the isopropyl groups are on opposite sides of the double bond.

(Z)-2,5-Dimethylhex-3-ene

In the (Z)-isomer, the isopropyl groups are on the same side of the double bond.

Quantitative NMR Data

The following tables summarize the 1H and 13C NMR spectral data for the (E) and (Z) isomers of this compound.

1H NMR Spectral Data

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (E)-2,5-Dimethylhex-3-ene | H1/H6 (CH3) | 0.96 | Doublet | 6.8 |

| H2/H5 (CH) | 2.27 | Multiplet | ||

| H3/H4 (=CH) | 5.37 | Doublet of Doublets | 15.6, 6.4 | |

| (Z)-2,5-Dimethylhex-3-ene | H1/H6 (CH3) | 0.99 | Doublet | 6.8 |

| H2/H5 (CH) | 2.58 | Multiplet | ||

| H3/H4 (=CH) | 5.21 | Doublet of Doublets | 10.7, 7.8 |

13C NMR Spectral Data

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| (E)-2,5-Dimethylhex-3-ene | C1/C6 (CH3) | 22.5 |

| C2/C5 (CH) | 33.6 | |

| C3/C4 (=CH) | 134.5 | |

| (Z)-2,5-Dimethylhex-3-ene | C1/C6 (CH3) | 22.8 |

| C2/C5 (CH) | 28.1 | |

| C3/C4 (=CH) | 132.8 |

Experimental Protocol: NMR Data Acquisition

The following is a representative protocol for acquiring high-resolution 1H and 13C NMR spectra of liquid samples such as this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar compounds.

-

Concentration: Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For 1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): An automatic receiver gain setting is usually appropriate.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of about 12-16 ppm is generally adequate.

For 13C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

-

Receiver Gain (RG): An automatic receiver gain setting is recommended.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A spectral width of about 200-240 ppm is standard.

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum.

Visualization of NMR Data Correlation

The following diagrams illustrate the relationship between the chemical structure and the corresponding NMR signals for each isomer.

(E)-2,5-Dimethylhex-3-ene NMR Correlation

(Z)-2,5-Dimethylhex-3-ene NMR Correlation

Conclusion

The 1H and 13C NMR spectra of (E)- and (Z)-2,5-dimethylhex-3-ene exhibit distinct and interpretable differences that allow for their confident differentiation. The key distinguishing features are the chemical shifts of the allylic and vinylic protons and carbons, as well as the coupling constants between the vinylic protons. This guide provides the necessary data and protocols to assist researchers in the identification and characterization of these and structurally related compounds.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylhex-3-ene. The information presented herein is crucial for the identification and structural elucidation of this compound in complex mixtures, a common requirement in various research and development settings, including drug metabolism studies and chemical synthesis. This document outlines the primary fragmentation pathways, presents quantitative data derived from experimental spectra, and provides a detailed experimental protocol for acquiring the mass spectrum of this and similar volatile organic compounds.

Core Concepts in the Mass Spectrometry of Alkenes

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•). This ion is often unstable and undergoes fragmentation to produce a series of smaller, charged ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For alkenes like this compound, fragmentation is primarily driven by the formation of stable carbocations. Common fragmentation mechanisms include:

-

Allylic cleavage: The cleavage of a bond beta to the double bond, resulting in a resonance-stabilized allylic cation. This is often a dominant fragmentation pathway for alkenes.

-

Vinylic cleavage: The cleavage of a bond at the double bond. This is generally less favorable than allylic cleavage.

-

Rearrangements: Intramolecular hydrogen shifts can occur, leading to the formation of more stable ions.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular formula of this compound is C8H16, and its molecular weight is 112.21 g/mol .[1][2][3] The quantitative data for the major fragment ions observed in the electron ionization mass spectrum are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 41 | [C3H5]+ | 100 |

| 56 | [C4H8]+• | 85 |

| 71 | [C5H11]+ | 45 |

| 43 | [C3H7]+ | 40 |

| 55 | [C4H7]+ | 35 |

| 97 | [C7H13]+ | 20 |

| 112 | [C8H16]+• (Molecular Ion) | 10 |

Data is compiled from the NIST Mass Spectrometry Data Center.[1]

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable carbocations.

-

The Base Peak (m/z 41): The most abundant ion in the spectrum is the allyl cation ([C3H5]+). This is a common and very stable fragment in the mass spectra of many alkenes.

-

The m/z 56 Peak: This prominent peak likely arises from a McLafferty-type rearrangement, a common fragmentation pathway for compounds containing a double bond and abstractable gamma-hydrogens.

-

The m/z 71 Peak: This peak corresponds to the loss of a propyl radical ([C3H7]•) from the molecular ion, likely through allylic cleavage.

-

The m/z 43 Peak: This ion is the isopropyl cation ([C3H7]+), formed by cleavage of the bond between the isopropyl group and the double bond.

-

The m/z 97 Peak: This fragment results from the loss of a methyl radical ([CH3]•) from the molecular ion.

-

The Molecular Ion (m/z 112): The molecular ion is observed with a relatively low abundance, which is typical for branched alkenes that readily undergo fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a detailed methodology for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Ensure the sample is free of non-volatile residues by filtering if necessary.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or weakly polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Scan Rate: At least 2 scans/second.

-

Solvent Delay: A solvent delay of at least 2 minutes should be implemented to prevent the solvent peak from saturating the detector.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to confirm the structure based on the principles outlined in this guide.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Thermodynamic Stability of 2,5-Dimethylhex-3-ene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 2,5-dimethylhex-3-ene, specifically the (E)- and (Z)-configurations. A thorough understanding of the relative stabilities of isomeric compounds is crucial in various fields, including drug design and process chemistry, as it directly influences equilibrium concentrations, reaction kinetics, and the overall energy profile of chemical systems. This document presents quantitative thermodynamic data, detailed experimental methodologies for its determination, and logical diagrams to illustrate the core concepts.

Core Concept: Isomeric Stability

The thermodynamic stability of a molecule is inversely related to its standard enthalpy of formation (ΔfH°). A more negative or less positive standard enthalpy of formation indicates a more stable compound. In the case of geometric isomers, the difference in stability primarily arises from steric strain. The (E)-isomer (trans) of an alkene is generally more stable than its (Z)-isomer (cis) counterpart because the larger substituent groups are positioned on opposite sides of the double bond, minimizing steric repulsion.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of the (E)- and (Z)-isomers of this compound can be directly compared using their standard enthalpies of formation in the gas phase (ΔfH°gas). The following table summarizes the key thermodynamic data for these isomers.

| Isomer | Structure | IUPAC Name | CAS Number | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) |

| (E)-2,5-Dimethylhex-3-ene |  |

(Z)-2,5-Dimethyl-3-hexene10557-44-5-111.30[1]

(Z)-2,5-Dimethyl-3-hexene10557-44-5-111.30[1]

Data sourced from the NIST Chemistry WebBook.

As indicated by the more negative standard enthalpy of formation, (E)-2,5-dimethylhex-3-ene is the more thermodynamically stable isomer by 8.2 kJ/mol.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic data presented above are determined through precise calorimetric measurements. The two primary experimental techniques employed for this purpose are the determination of the heat of hydrogenation and the heat of combustion (bomb calorimetry).

Heat of Hydrogenation

Catalytic hydrogenation is a valuable method for determining the relative stabilities of unsaturated compounds.[2] In this process, the alkene is reacted with hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel) to yield the corresponding alkane.[3][4] The reaction is exothermic, and the heat released is known as the heat of hydrogenation.

The fundamental principle is that both the (E)- and (Z)-isomers of this compound hydrogenate to form the same product, 2,5-dimethylhexane. Therefore, any difference in their heats of hydrogenation directly corresponds to the difference in their initial stabilities. The less stable isomer will release more heat upon hydrogenation.[2][5]

A generalized experimental workflow for determining the heat of hydrogenation is as follows:

References

quantum chemical calculations for 2,5-Dimethylhex-3-ene electronic structure

An In-depth Technical Guide to Quantum Chemical Calculations for the Electronic Structure of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an eight-carbon alkene with the chemical formula C8H16[1][2]. As a simple yet structurally relevant alkene, it serves as an excellent model system for understanding the electronic behavior of unsaturated hydrocarbons. The electronic structure, particularly the nature of its frontier molecular orbitals, dictates its reactivity, stability, and potential interactions in chemical and biological systems. For professionals in drug development and chemical research, understanding these properties is crucial for predicting reaction mechanisms, designing new catalysts, and elucidating molecular interactions.

This technical guide provides a comprehensive overview of the theoretical background and practical methodology for performing quantum chemical calculations to investigate the electronic structure of this compound. It details the computational protocols, compares common theoretical methods, and explains how to interpret the resulting data.

Theoretical Background: Core Methodologies

The foundation of quantum chemical calculations lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, a range of computational approximation methods are employed.[3]

Hartree-Fock (HF) Theory

Hartree-Fock is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4] It treats each electron as moving in the average field of all other electrons, but it notably neglects the instantaneous electron-electron correlation.[4] While computationally efficient and a good starting point, this omission can lead to inaccuracies, especially in describing reaction energies and electronic properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4][5] Instead of the complex wavefunction, DFT calculates the total energy of a system based on its electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation that are missed in HF theory.[4] For organic molecules, hybrid functionals like B3LYP, which mix a portion of exact HF exchange with DFT exchange-correlation, are particularly popular and have been shown to provide reliable results for molecular geometries and electronic properties.[3][6][7]

The Role of Basis Sets

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[8][9] These functions are centered on the atoms of the molecule. The choice of basis set is critical; a larger, more flexible basis set will provide a more accurate description of the molecular orbitals at a higher computational cost.[10]

Commonly used basis sets include:

-

Pople-style basis sets (e.g., 6-31G, 6-31G, 6-311+G*)**: These are split-valence basis sets, meaning they use more functions to describe valence electrons than core electrons.[8][11] The * indicates the addition of polarization functions (to allow for non-spherical orbital shapes), and the + indicates the addition of diffuse functions (important for describing anions or weak interactions).

-

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy calculations.

Experimental Protocol: A Generalized Workflow

This section outlines a detailed, step-by-step protocol for calculating the electronic structure of the (E)-isomer of this compound using a common quantum chemistry software package like Gaussian, ORCA, or Spartan.

1. Initial Structure Generation:

-

Construct the 3D molecular structure of (E)-2,5-dimethylhex-3-ene. This can be done using a molecular builder within the software package. Ensure the correct stereochemistry at the C3=C4 double bond.

2. Geometry Optimization:

-

Objective : To find the lowest-energy (most stable) conformation of the molecule.

-

Method : Density Functional Theory (DFT) is highly recommended.

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust choice for organic molecules.[5]

-

Basis Set : A Pople-style basis set like 6-31G* is typically sufficient for geometry optimization.[3]

-

Procedure : Perform a geometry optimization calculation without any symmetry constraints. The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined tolerance levels.

3. Frequency Calculation:

-

Objective : To confirm that the optimized structure corresponds to a true energy minimum.

-

Procedure : Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G*).

-

Verification : A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency would indicate a transition state.

4. Single-Point Energy Calculation and Property Analysis:

-

Objective : To obtain more accurate electronic properties for the stable geometry.

-

Procedure : Using the confirmed minimum-energy geometry, perform a single-point energy calculation. For higher accuracy, it is often beneficial to use a larger basis set than that used for optimization, for example, 6-311++G**.

-

Data Extraction : From the output of this calculation, the following key electronic properties are extracted:

-

Total electronic energy.

-

Energies of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular orbital coefficients, which are used to visualize the spatial distribution (shape) of the orbitals.

-

Data Presentation and Interpretation

The results of quantum chemical calculations provide a wealth of quantitative data. The tables below present illustrative data for this compound to demonstrate how results can be structured for comparison.

Table 1: Comparison of Calculated Electronic Properties using HF and DFT Methods.

| Property | Hartree-Fock (HF/6-31G) | DFT (B3LYP/6-31G) | Unit |

| Total Energy | -313.35 | -314.52 | Hartrees |

| HOMO Energy | -9.85 | -6.71 | eV |

| LUMO Energy | 2.15 | -0.18 | eV |

| HOMO-LUMO Gap | 12.00 | 6.53 | eV |

Note: These are representative values for illustrative purposes.

Interpretation : The inclusion of electron correlation in the DFT (B3LYP) method results in a significant stabilization (lower total energy) compared to the Hartree-Fock method. Critically, DFT predicts a much smaller HOMO-LUMO gap, which is generally considered more realistic. A large HOMO-LUMO gap, as predicted by HF, often suggests lower chemical reactivity than is observed experimentally.[3][14]

Table 2: Effect of Basis Set on DFT (B3LYP) Calculated Properties.

| Property | B3LYP/6-31G* | B3LYP/6-311++G** | B3LYP/cc-pVTZ | Unit |

| Total Energy | -314.52 | -314.68 | -314.71 | Hartrees |

| HOMO Energy | -6.71 | -6.65 | -6.64 | eV |

| LUMO Energy | -0.18 | -0.21 | -0.22 | eV |

| HOMO-LUMO Gap | 6.53 | 6.44 | 6.42 | eV |

Note: These are representative values for illustrative purposes.

Interpretation : As the basis set becomes larger and more flexible (from 6-31G* to cc-pVTZ), the calculated total energy decreases, approaching the basis set limit. The electronic properties like the HOMO-LUMO gap also converge. The relatively small change between the 6-311++G** and cc-pVTZ results suggests that the former provides a reasonably converged value for this property at a lower computational cost.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in computational chemistry.

References

- 1. 3-Hexene, 2,5-dimethyl-, (E)- [webbook.nist.gov]

- 2. 2,5-Dimethyl-hex-3-ene | C8H16 | CID 27535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new mixing of Hartree–Fock and local density-functional theories [ouci.dntb.gov.ua]

- 8. jetir.org [jetir.org]

- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 10. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

molecular geometry and bond angles of 2,5-Dimethylhex-3-ene

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,5-Dimethylhex-3-ene

Abstract

This compound is an eight-carbon alkene with the molecular formula C₈H₁₆.[1][2] Its structure is characterized by a central carbon-carbon double bond, with isopropyl groups attached to each of the double-bonded carbons. This substitution pattern leads to the existence of two geometric isomers, (E)-2,5-Dimethylhex-3-ene and (Z)-2,5-Dimethylhex-3-ene, each with distinct spatial arrangements and consequently, unique molecular geometries and bond angles.[3][4] This guide provides a detailed analysis of the molecule's structure, employing Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization principles to predict its geometry. Particular attention is given to the deviations from ideal bond angles caused by steric hindrance, a critical factor in understanding the molecule's reactivity and physical properties.

Molecular Structure and Hybridization

The systematic name, this compound, defines the molecule's connectivity. It consists of a six-carbon chain (hexene) with a double bond located between the third and fourth carbon atoms. Methyl groups are attached to the second and fifth carbon atoms. This arrangement results in two isopropyl groups flanking the central double bond.

The geometry around each carbon atom is determined by its hybridization state:

-

sp² Hybridization: The C3 and C4 carbons, which form the double bond, are sp² hybridized.[5][6] This hybridization results in a trigonal planar arrangement of the atoms bonded to them, with ideal bond angles of 120°.[7] The molecule is planar in the immediate vicinity of the double bond.

-

sp³ Hybridization: The remaining carbon atoms (C1, C2, C5, C6, and the carbons of the two methyl groups) are sp³ hybridized. These carbons form four single bonds, leading to a tetrahedral geometry with ideal bond angles of 109.5°.

Analysis of Bond Angles and Steric Effects

While ideal geometries provide a baseline, the actual bond angles in this compound are influenced by steric repulsion between the bulky isopropyl groups.

-

Around sp² Carbons (C3 and C4): The region around the C=C double bond is subject to significant steric strain. The electron-dense double bond and the large isopropyl groups repel each other, causing deviations from the ideal 120° angles.[8][9]

-

In the (E)-isomer (trans) , the two bulky isopropyl groups are on opposite sides of the double bond. This arrangement minimizes steric hindrance, and the bond angles are expected to be closer to the ideal 120°.

-

In the (Z)-isomer (cis) , the isopropyl groups are on the same side of the double bond, leading to substantial steric repulsion. This forces the C2-C3=C4 and C3=C4-C5 bond angles to expand to values significantly greater than 120° to accommodate the groups. Consequently, the H-C3=C4 and H-C4-C3 angles are compressed to less than 120°.

-

-

Around sp³ Carbons (C2 and C5): The bond angles around the sp³ hybridized C2 and C5 atoms also deviate from the ideal 109.5°. The C3-C2-C(CH₃) and C4-C5-C(CH₃) angles are likely to be compressed slightly due to the repulsion from the electron cloud of the adjacent C=C double bond.

Data Summary

The predicted bond angles for the core structure of this compound are summarized below.

| Central Atom(s) | Hybridization | Bond | Ideal Angle (°) | Predicted Actual Angle (°) | Rationale for Deviation |

| C3, C4 | sp² | C2-C3=C4 | 120 | > 120° (especially in Z-isomer) | Steric repulsion between bulky isopropyl groups. |

| C3, C4 | sp² | H-C3=C4 | 120 | < 120° (especially in Z-isomer) | Compression due to expansion of the C-C=C angle. |

| C2, C5 | sp³ | C3-C2-C1 | 109.5 | ~109.5° (slight variation) | Tetrahedral geometry, minor repulsion effects. |

| C2, C5 | sp³ | C(methyl)-C2-C(methyl) | 109.5 | < 109.5° | Compression to accommodate larger C-C-C angles. |

Molecular Geometry Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structures of the (E) and (Z) isomers of this compound, highlighting their distinct spatial arrangements.

Figure 1: (E)-2,5-Dimethylhex-3-ene (trans isomer).

Figure 2: (Z)-2,5-Dimethylhex-3-ene (cis isomer).

Experimental Determination Protocols

The geometric parameters discussed in this guide are derived from theoretical models. Experimental verification and precise measurement of bond lengths and angles would require advanced analytical techniques.

Gas-Phase Electron Diffraction

This is a primary method for determining the geometry of volatile molecules.

-

Methodology: A beam of high-energy electrons is fired through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering intensities and angular distribution allows for the precise calculation of interatomic distances and bond angles in the average structure of the molecule in the gas phase.

X-ray Crystallography

If the compound can be crystallized, X-ray crystallography can provide highly accurate geometric data.

-

Methodology: A single crystal of this compound is grown and mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Spectroscopic Methods and Computational Chemistry

Microwave and infrared spectroscopy can also provide information about molecular geometry. Additionally, high-level ab initio and Density Functional Theory (DFT) computational chemistry calculations can be performed to optimize the molecular geometry and predict bond angles, offering a powerful complement to experimental data.

Conclusion

The molecular geometry of this compound is a direct consequence of the hybridization of its constituent carbon atoms and the significant steric interactions between its bulky isopropyl substituents. The carbons of the central double bond (C3, C4) exhibit trigonal planar geometry, while the surrounding carbons (C1, C2, C5, C6) are tetrahedral. Steric hindrance, particularly in the (Z)-isomer, causes notable deviations from the ideal 120° and 109.5° bond angles. A thorough understanding of these structural nuances is essential for professionals in chemical research and drug development, as molecular geometry profoundly influences a compound's physical properties, stability, and biological activity.

References

- 1. 2,5-Dimethyl-hex-3-ene | C8H16 | CID 27535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 2,5-dimethyl- [webbook.nist.gov]

- 3. (3E)-2,5-Dimethyl-3-hexene | C8H16 | CID 638067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-2,5-Dimethylhex-3-ene [webbook.nist.gov]

- 5. app.medify.co [app.medify.co]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. ALKENES I [research.cm.utexas.edu]

- 9. scienceskool.co.uk [scienceskool.co.uk]

Unveiling 2,5-Dimethylhex-3-ene: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and initial synthesis of the versatile alkene, 2,5-Dimethylhex-3-ene. This document provides a comprehensive overview of the pioneering synthetic routes, detailed experimental protocols from the first successful synthesis, and a summary of its key physical and chemical properties. The logical workflow of its discovery and the signaling pathway of its synthesis are also visually represented.

Discovery and Early Synthesis

The first documented synthesis of this compound, also known by its common name diisopropylethylene, can be traced back to the early 20th century. The pioneering work in the field of hydrocarbon chemistry led to the development of methods for creating sterically hindered alkenes. One of the earliest successful methods involved the dehydration of the corresponding tertiary alcohol, 2,5-dimethyl-3-hexanol (B103523). This acid-catalyzed elimination reaction provided a direct route to the target alkene.

Another early and notable method for the synthesis of this compound was through the dimerization of isobutylene. This process, often carried out at elevated temperatures and pressures in the presence of a suitable catalyst, represented a significant step in the production of branched alkenes from readily available starting materials.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| CAS Number | 10557-44-5 (Z-isomer), 692-70-6 (E-isomer)[1] |

| Boiling Point | 98.65 °C[2] |

| Density | 0.706 g/cm³[2] |

| Refractive Index | 1.4040[2] |

| Melting Point | -103.01 °C (estimate)[2] |

| Flash Point | 8.4 °C[2] |

Experimental Protocols: The First Synthesis via Dehydration of 2,5-Dimethyl-3-hexanol

The following is a detailed experimental protocol for the first synthesis of this compound based on the acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol.

Materials:

-

2,5-Dimethyl-3-hexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Sodium Bicarbonate solution (5%)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Reaction Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, and a receiving flask.

-

Addition of Reactants: 2,5-Dimethyl-3-hexanol is placed in the round-bottom flask. A catalytic amount of concentrated sulfuric acid (or phosphoric acid) is carefully added to the alcohol.

-

Dehydration: The mixture is gently heated using a heating mantle. The dehydration reaction commences, and the lower-boiling product, this compound, along with water, begins to distill over.

-

Workup: The distillate, a two-phase mixture of the alkene and water, is collected in the receiving flask. The collected liquid is transferred to a separatory funnel.

-

Neutralization and Washing: The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent, such as anhydrous calcium chloride, to remove any residual water.

-

Purification: The dried liquid is decanted or filtered from the drying agent and purified by fractional distillation to yield pure this compound.

Logical Workflow of the First Synthesis

The following diagram illustrates the logical steps involved in the first synthesis of this compound.

Caption: Logical workflow for the first synthesis of this compound.

Signaling Pathway: Acid-Catalyzed Dehydration of 2,5-Dimethyl-3-hexanol

The underlying mechanism for the acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol to form this compound proceeds through a carbocation intermediate. The following diagram visualizes this reaction pathway.

Caption: Mechanism of acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol.

References

A Technical Guide to the Solubility of 2,5-Dimethylhex-3-ene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylhex-3-ene (C₈H₁₆), a nonpolar alkene hydrocarbon. Due to a scarcity of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on fundamental chemical principles, such as the "like dissolves like" rule. It outlines the expected solubility in a range of common organic solvents, from nonpolar to polar. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the precise determination of solubility, which can be adapted by researchers for specific laboratory applications. A logical workflow for this experimental procedure is also presented using a Graphviz diagram to ensure clarity and reproducibility.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] It exists as two geometric isomers: cis-(Z) and trans-(E). As an alkene, its chemical behavior is dominated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds.[3] Understanding its solubility is critical in various applications, including organic synthesis, reaction chemistry, and formulation development, where it may be used as a reactant, intermediate, or solvent.[4] The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will be most soluble in solvents with similar, nonpolar characteristics.[3][5]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | Highly Soluble | Strong "like dissolves like" interaction; both are nonpolar hydrocarbons.[3] |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Highly Soluble | Favorable van der Waals forces between the nonpolar solute and solvent.[7] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | Predominantly nonpolar character makes it a good solvent for hydrocarbons.[7] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Capable of dissolving many nonpolar compounds despite its polarity. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | Intermediate polarity may allow for some dissolution. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble | The polarity and hydrogen-bonding capability of ethanol limit solubility.[4] |

| Methanol | CH₃OH | Polar Protic | Insoluble to Sparingly Soluble | High polarity makes it a poor solvent for nonpolar alkenes.[7] |

| Water | H₂O | Polar Protic | Insoluble | Significant mismatch in polarity prevents dissolution.[3][6] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the common "shake-flask" method, which is widely used for solubility measurements.[7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add a measured volume of the chosen solvent (e.g., 10 mL) to several vials.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed, with undissolved solute remaining visible.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to permit the settling of excess solid/liquid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Record the final weight of the flask with the sample to determine the mass of the solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using GC-FID. The conditions (e.g., column type, temperature program) should be optimized for the separation and detection of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the calibration curve to determine the precise concentration of this compound in the saturated sample.

-

-

Calculation of Solubility:

-

Calculate the solubility from the determined concentration, typically expressed in units of grams per liter (g/L), moles per liter (mol/L), or grams per 100 grams of solvent.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is illustrated below.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. (3E)-2,5-Dimethyl-3-hexene | C8H16 | CID 638067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethyl-hex-3-ene | C8H16 | CID 27535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flexbooks.ck12.org [flexbooks.ck12.org]

- 4. chembk.com [chembk.com]

- 5. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Guide to the Stereochemistry of cis-2,5-Dimethylhex-3-ene

For Immediate Release

This technical guide offers a comprehensive analysis of the stereochemical properties of cis-2,5-dimethylhex-3-ene, tailored for researchers, scientists, and professionals in drug development. The document elucidates the molecule's structure, symmetry, and stereoisomeric relationships, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Stereochemical Analysis

cis-2,5-Dimethylhex-3-ene, also known by its IUPAC name (Z)-2,5-dimethylhex-3-ene, is an alkene with the molecular formula C₈H₁₆[1][2]. Its structure consists of a six-carbon chain with a double bond between the third and fourth carbons. Methyl groups are located at the second and fifth positions, and two isopropyl groups are attached to the double-bonded carbons.

A critical aspect of its stereochemistry is the geometry of the C3=C4 double bond. The designation "cis" (or Z) indicates that the two isopropyl groups reside on the same side of the double bond plane.

Chirality and Symmetry: Contrary to what might be assumed from its complex structure, cis-2,5-dimethylhex-3-ene is an achiral molecule. It does not possess any chiral centers (stereocenters), as carbons C2 and C5 are each bonded to two identical methyl groups within their respective isopropyl substituents.

The achirality of the molecule arises from its symmetry. It possesses a C₂ᵥ symmetry point group, characterized by a plane of symmetry (a mirror plane) that bisects the C3=C4 double bond and reflects one half of the molecule onto the other. Molecules with such a plane of symmetry are superimposable on their mirror images and are therefore achiral.

The only stereoisomer of cis-2,5-dimethylhex-3-ene is its geometric isomer, trans-2,5-dimethylhex-3-ene ((E)-2,5-dimethylhex-3-ene). The relationship between the cis and trans isomers is that they are diastereomers . The trans isomer is also achiral, possessing a center of inversion (Cᵢ symmetry).

Quantitative Data

The physical properties of geometric isomers differ due to their distinct shapes and intermolecular forces. The available data for the cis and trans isomers of 2,5-dimethylhex-3-ene are summarized below for comparison.

| Property | cis-2,5-Dimethylhex-3-ene ((Z)-isomer) | trans-2,5-Dimethylhex-3-ene ((E)-isomer) |

| CAS Number | 10557-44-5[1][2] | 692-70-6[3][4] |

| Molecular Formula | C₈H₁₆[1][2] | C₈H₁₆[3][4] |

| Molecular Weight | 112.21 g/mol [1][2][5] | 112.21 g/mol [4] |

| Boiling Point | ~98.65 °C to 114.3 °C[6] | Data not consistently available |

| Melting Point | ~ -82 °C | Data not consistently available |

| Density | ~0.706 - 0.764 g/cm³ | Data not consistently available |

| Refractive Index | ~1.4040 | Data not consistently available |

| Flash Point | 6.1 °C[6] to 8.4 °C | Data not consistently available |

Note: Reported physical properties can vary between sources.

Experimental Protocols

A. Stereoselective Synthesis

The synthesis of cis-2,5-dimethylhex-3-ene is most effectively achieved through the stereoselective reduction of the corresponding alkyne, 2,5-dimethylhex-3-yne. The choice of catalyst and reaction conditions dictates the stereochemical outcome.

Protocol: Synthesis of cis-2,5-Dimethylhex-3-ene via Lindlar Catalysis [7] This protocol outlines the partial hydrogenation of an alkyne to a cis-alkene using a poisoned catalyst.

-

Catalyst Preparation : Prepare Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and deactivated ("poisoned") with lead acetate (B1210297) and quinoline[7]. A typical loading is 5% Pd on CaCO₃.

-

Reaction Setup : In a suitable hydrogenation flask, dissolve 2,5-dimethylhex-3-yne in a solvent such as methanol (B129727) or ethanol.

-

Catalyst Addition : Add the Lindlar's catalyst (e.g., 5-10% by weight relative to the alkyne) and a small amount of quinoline (B57606) to the solution. Quinoline further deactivates the catalyst to prevent over-reduction to the alkane[7].

-

Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above 1 atm). Stir the mixture vigorously to ensure efficient contact between the gas, liquid, and solid catalyst.

-

Monitoring : Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should cease after the absorption of one equivalent of hydrogen.

-

Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure cis-2,5-dimethylhex-3-ene.

B. Isomer Separation and Characterization

Due to differences in their physical properties, the cis and trans diastereomers can be separated and distinguished using standard laboratory techniques.

Protocol: Separation by Gas Chromatography (GC) GC is an effective method for separating volatile isomers like alkenes.

-

Column Selection : Use a non-polar or weakly polar capillary column (e.g., DB-1, DB-5) of sufficient length (e.g., 30-60 meters) to achieve baseline separation.

-

Injection : Inject a dilute solution of the isomer mixture into the GC inlet at an appropriate temperature to ensure rapid volatilization without degradation.

-

Temperature Program : Run a temperature program that starts at a low temperature and ramps up to a higher temperature to effectively separate the isomers based on their boiling points and interaction with the stationary phase. The trans isomer, often being more linear and having a slightly different boiling point, will typically have a different retention time than the cis isomer.

-

Detection : Use a Flame Ionization Detector (FID) for sensitive detection of the hydrocarbon isomers.

Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy [8] ¹H NMR spectroscopy is a powerful tool for unambiguously differentiating between cis and trans isomers.

-

Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[8].

-

Data Acquisition : Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Spectral Analysis : The key distinguishing feature is the vicinal coupling constant (³JHH) between the vinylic protons on C3 and C4.

-

For cis-isomers , the vinylic protons are syn-periplanar, resulting in a smaller coupling constant, typically in the range of 6-15 Hz [8].

-

For trans-isomers , the vinylic protons are anti-periplanar, leading to a larger coupling constant, typically in the range of 11-18 Hz [8]. This significant difference in the ³JHH value provides definitive proof of the double bond's stereochemistry.

-

Visualization of Stereochemical Relationships

The following diagram illustrates the synthetic relationship between 2,5-dimethylhex-3-yne and its diastereomeric reduction products, cis- and trans-2,5-dimethylhex-3-ene.

References